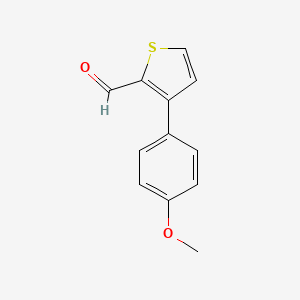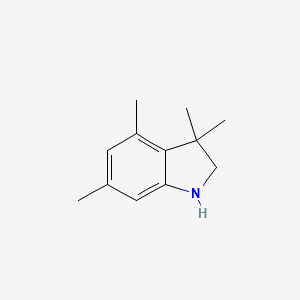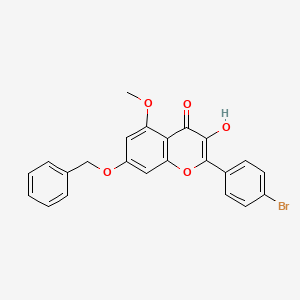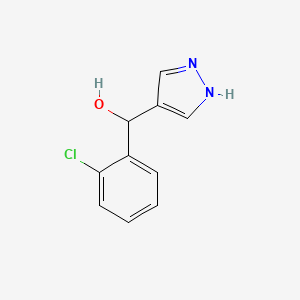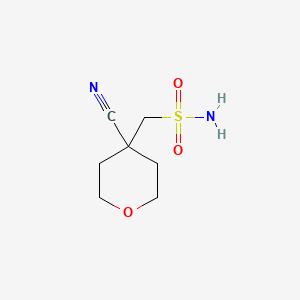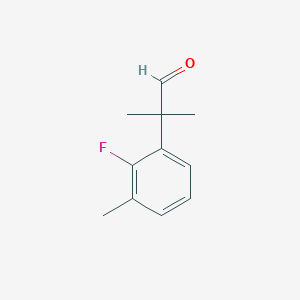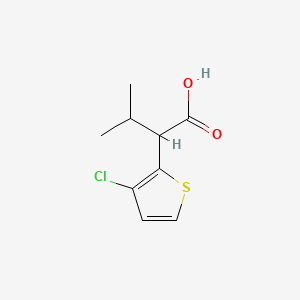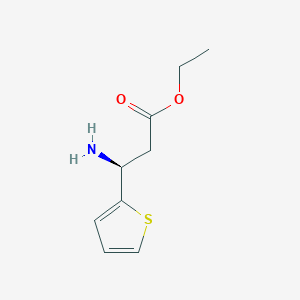
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has also been explored for the enantioselective reduction of related compounds, providing a potential pathway for the production of enantiomerically pure this compound .
化学反応の分析
Types of Reactions
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoate moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate has several scientific research applications:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: A precursor in the synthesis of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate.
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Another thiophene-containing compound with similar synthetic routes.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene derivative used in organic electronics.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic applications, while the amino group allows for diverse chemical modifications.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
ethyl (3S)-3-amino-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1 |
InChIキー |
XYBONARLWNRZCA-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C1=CC=CS1)N |
正規SMILES |
CCOC(=O)CC(C1=CC=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


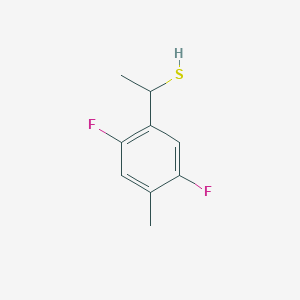
![1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13313135.png)
